molecular formula C15H20FNO B1422000 2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone CAS No. 1225621-54-4

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone

Cat. No. B1422000
M. Wt: 249.32 g/mol
InChI Key: GGXWMOBHXFJBDU-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone, also known as CFAE, is a compound that has been studied extensively for its potential applications in the field of science. CFAE is an aryl ether, meaning that it consists of a phenyl group, which is connected to an ether group. This compound has a variety of properties that make it a useful tool for scientists, including its ability to easily undergo chemical reactions and its ability to interact with a variety of other compounds. Additionally, CFAE has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Photochemistry and Crystal Structure

  • The photochemistry and crystal structure of similar molecules, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, have been studied, revealing insights into their conformation and stability in various states (Fu et al., 1998).

Enantioselective Synthesis

  • Research has explored the synthesis of similar compounds, such as (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacological agents. This research demonstrates the role of substituents in chiral recognition and the possibilities for bioreduction in synthesizing these compounds (ChemChemTech, 2022).

Antimicrobial and Antioxidant Activities

  • Novel derivatives of related compounds have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. This suggests potential applications in developing new therapeutic agents (Sarac et al., 2020).

Spectroscopic Properties and Theoretical Studies

  • The spectroscopic properties, molecular docking, and theoretical studies of similar compounds reveal details about their molecular structure and potential as anti-neoplastic agents (Mary et al., 2015).

Synthesis and Application in Nonlinear Optics

  • The synthesis of compounds like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and their characterization for nonlinear optics applications, showcases the potential in materials science (Jarag et al., 2011).

Biological Activities and Potential Therapeutic Applications

  • Various derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and cytotoxic properties, suggesting potential therapeutic applications (Karande & Rathi, 2017).

properties

IUPAC Name

2-(cycloheptylamino)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-13-9-7-12(8-10-13)15(18)11-17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXWMOBHXFJBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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